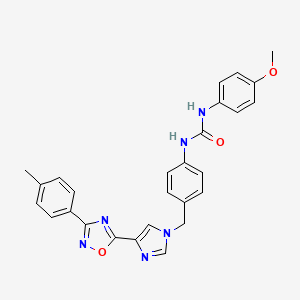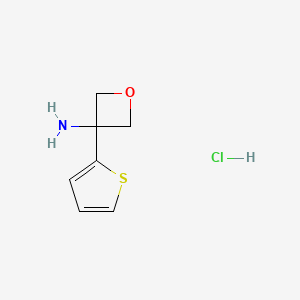
3-(4-(propylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The piperazine ring is a six-membered ring with two nitrogen atoms, the pyrazole ring is a five-membered ring with two nitrogen atoms, and the pyridazine ring is a six-membered ring with two nitrogen atoms .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of multiple functional groups. For example, the piperazine ring could potentially undergo reactions at the nitrogen atoms, and the pyrazole and pyridazine rings could potentially undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the functional groups and the overall structure of the molecule. For example, the presence of the nitrogen atoms in the rings could potentially make the compound more polar and increase its solubility in water .Applications De Recherche Scientifique
Synthesis and Derivatives
Researchers have developed methods for synthesizing sulfonamide and amide derivatives containing the piperazine ring and imidazo[1,2-b]pyridazine moiety. These derivatives were synthesized by reacting chloro-substituted aryl(imidazo[1,2-b]pyridazine derivatives with homopiperazine, followed by reaction with sulfonyl chloride. These compounds were characterized using elemental analysis, 1H NMR, and LCMS, highlighting the versatility of the piperazine moiety in medicinal chemistry for creating bioactive molecules (Bhatt, Kant, & Singh, 2016).
Antimicrobial Activity
Several studies have focused on the antimicrobial properties of derivatives of this compound. Novel pyrazole analogues, including derivatives containing the sulfonyl moiety, were synthesized and showed promising in vitro antimicrobial and DHFR (dihydrofolate reductase) inhibition activities. Some derivatives exhibited excellent broad-spectrum antimicrobial activity, comparable to established antibiotics. This underscores the potential of these compounds in developing new antimicrobial agents (Othman et al., 2020).
Biological Evaluation and Molecular Docking Studies
Aromatic sulfonamide derivatives were synthesized and evaluated for their anti-inflammatory and analgesic properties. Molecular docking studies were conducted to understand their interactions with the COX-2 enzyme, showing potential as anti-inflammatory and analgesic agents. This highlights the utility of such compounds in developing new therapeutic agents (Abbas et al., 2016).
Potential for Cancer Therapy
Derivatives of 3-(4-(propylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine have been evaluated for their antiproliferative activity against various human cancer cell lines. Some derivatives showed significant activity, indicating their potential as anticancer agents. These findings suggest the importance of further research to explore their therapeutic potential in cancer treatment (Mallesha et al., 2012).
Orientations Futures
Propriétés
IUPAC Name |
3-(4-propylsulfonylpiperazin-1-yl)-6-pyrazol-1-ylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O2S/c1-2-12-23(21,22)19-10-8-18(9-11-19)13-4-5-14(17-16-13)20-7-3-6-15-20/h3-7H,2,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSOFUVAYXSQPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methoxy-N-[4-(1-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}cyclohexyl)phenyl]benzamide](/img/structure/B2705803.png)
![2-({2-chloro-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl}oxy)acetic acid](/img/structure/B2705804.png)
![2-{[4-(Dimethylamino)phenyl]methylene}-3-phenyl-1-indanone](/img/structure/B2705805.png)

![(E)-3-(furan-2-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acrylamide](/img/structure/B2705807.png)


![6-Cyclopropyl-2-{[1-(quinoline-2-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2705811.png)

![[(2R,3S)-2-phenyloxolan-3-yl]methanamine hydrochloride](/img/no-structure.png)

![3,4-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2705817.png)

